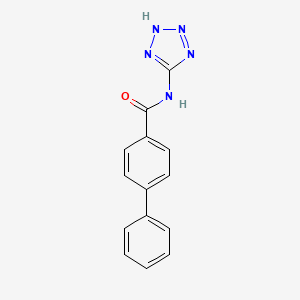

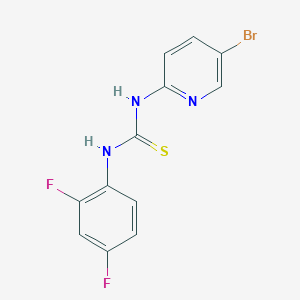

![molecular formula C21H27NO3 B5796357 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as TBMEOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of amides and is known for its high potency and selectivity towards certain biological targets.

Mechanism of Action

TBMEOA exerts its biological activity by binding to and modulating the activity of TRPV1 and CB1 receptors. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. It is involved in pain sensation and inflammation. TBMEOA acts as a potent agonist of TRPV1, leading to the activation of the channel and subsequent release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). CB1 is a G protein-coupled receptor that is activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). It is involved in various physiological processes such as appetite, pain sensation, and mood regulation. TBMEOA acts as a selective antagonist of CB1, leading to the inhibition of its activity and subsequent modulation of the endocannabinoid system.

Biochemical and Physiological Effects

TBMEOA has been shown to have various biochemical and physiological effects in different disease models. In neuropathic pain models, TBMEOA has been shown to reduce pain behavior and increase the expression of TRPV1 in sensory neurons. In inflammatory pain models, TBMEOA has been shown to reduce pain behavior and inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In cancer models, TBMEOA has been shown to inhibit the growth and migration of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

TBMEOA has several advantages for lab experiments. It is a highly potent and selective compound that can be used to study the role of specific biological targets in disease models. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. TBMEOA has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to study its long-term effects. It also has a narrow therapeutic window and can cause toxic effects at high doses.

Future Directions

There are several future directions for the study of TBMEOA. One possible direction is the development of more potent and selective analogs of TBMEOA that can be used to study specific biological targets. Another direction is the study of the long-term effects of TBMEOA and its metabolites in vivo. This could involve the development of new animal models and analytical methods for the detection of TBMEOA and its metabolites. Finally, the potential clinical applications of TBMEOA in the treatment of pain and inflammation should be further explored. This could involve the development of new drug delivery systems and clinical trials to evaluate its safety and efficacy in humans.

Conclusion

In conclusion, TBMEOA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a potent and selective activity towards certain biological targets and has been used to study the role of these targets in various disease models. TBMEOA exerts its biological activity by binding to and modulating the activity of TRPV1 and CB1 receptors. It has various biochemical and physiological effects in different disease models and has several advantages and limitations for lab experiments. There are several future directions for the study of TBMEOA, including the development of more potent and selective analogs, the study of its long-term effects, and the potential clinical applications in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of TBMEOA involves the reaction between 4-tert-butylphenol and 4-methoxyphenethylamine followed by acetylation with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The final product is purified by recrystallization from a suitable solvent such as ethanol or acetone. The purity and yield of the product can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

TBMEOA has been extensively studied for its potential applications in scientific research. It has been shown to have potent and selective activity towards certain biological targets such as the transient receptor potential vanilloid 1 (TRPV1) ion channel and the cannabinoid receptor type 1 (CB1). These targets are involved in pain sensation, inflammation, and other physiological processes. TBMEOA has been used to study the role of these targets in various disease models such as neuropathic pain, inflammatory pain, and cancer.

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-21(2,3)17-7-11-19(12-8-17)25-15-20(23)22-14-13-16-5-9-18(24-4)10-6-16/h5-12H,13-15H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCSUAUXPRVSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)

![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)

![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)